Pellotine hydrochloride
Description
An Overview of Tetrahydroisoquinoline Alkaloids from Natural Sources
Tetrahydroisoquinoline (THIQ) alkaloids are a large and diverse group of natural products, with over 20,000 identified compounds. researchgate.netrsc.org These alkaloids are widely distributed in the plant kingdom and form a significant part of the isoquinoline (B145761) alkaloid family. rsc.org Natural products containing the THIQ nucleus have been a compelling resource for discovering chemical scaffolds with significant structural variability and diverse biological activities. tandfonline.comnih.gov
The Lophophora genus of cacti, famously known as peyote, is a rich source of THIQ alkaloids. acs.org Over 40 structurally related alkaloids have been isolated from this genus. acs.orgnih.gov The alkaloids in Lophophora can be categorized into three main classes: β-phenethylamines (β-PEAs), non-phenolic THIQs, and phenolic THIQs. acs.orgnih.gov Pellotine (B1218421), along with the related compound anhalonidine (B98746), belongs to the phenolic THIQ class. acs.orgnih.gov Pellotine is the most abundant alkaloid in Lophophora diffusa and the second most abundant in Lophophora williamsii. acs.orgnih.gov
The biosynthesis of these simple THIQs generally involves the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. acs.org This process requires electron-rich functional groups on the aromatic ring to facilitate an electrophilic aromatic substitution, leading to the formation of the characteristic tetrahydroisoquinoline motif. acs.org
Historical Context of Pellotine Hydrochloride Research in Chemical and Pharmacological Sciences
The scientific investigation of peyote and its constituent alkaloids began in the late 19th century. mdpi.com Pellotine was one of the first alkaloids to be isolated in a pure crystalline form from the cactus. psu.edu Early research quickly identified its potential as a hypnotic agent. acs.orgnih.gov
At the turn of the 20th century, pellotine was briefly marketed as a sleep aid by the pharmaceutical company Boehringer and Sons. nih.govmdpi.com However, with the advent of synthetic barbiturates, which were cheaper to produce, pellotine became economically unviable, and its clinical development was discontinued. nih.govmdpi.com
Despite its short-lived clinical use, research into pellotine continued. The chemical structure of pellotine was elucidated by Späth et al. in 1932, and its synthesis was achieved in subsequent decades. drugfuture.com Biosynthetic studies in the 1960s further clarified how the plant produces this complex molecule. drugfuture.comumich.edu More recent pharmacological evaluations have revisited the hypnotic properties of pellotine, employing modern research techniques to understand its mechanism of action. acs.orgnih.gov
Significance of this compound as a Research Compound and Chemical Probe
This compound serves as a valuable research compound and chemical probe for several reasons. Its well-defined chemical structure and its interaction with specific biological targets make it a useful tool for studying the nervous system.
Recent research has demonstrated that pellotine is selective for the serotonergic system. acs.orgnih.gov Radioligand displacement assays have shown that it binds with high affinity to serotonin (B10506) 5-HT1D, 5-HT6, and 5-HT7 receptors. acs.orgnih.gov Further functional characterization revealed that pellotine acts as a partial agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor. acs.orgnih.gov These findings highlight its potential as a selective modulator of serotonin receptor subtypes.
In vivo studies in animal models have further elucidated the pharmacological effects of pellotine. It has been shown to decrease locomotor activity, inhibit REM sleep, and promote sleep fragmentation in mice. medchemexpress.comcaymanchem.com These effects are likely mediated by its interactions with the serotonin system. wikipedia.org
The metabolic stability of pellotine has also been investigated. In vitro studies using human and mouse liver microsomes have shown that the compound undergoes slow metabolism. acs.orgnih.gov The primary metabolite in mouse liver microsomes is pellotine-N-oxide. acs.orgnih.gov The high stability of pellotine in human plasma and liver microsomes suggests that the parent compound is responsible for the observed pharmacological effects, rather than an active metabolite. acs.orgnih.gov
The synthesis of pellotine has been optimized over the years, allowing for its production on a gram scale for research purposes. acs.orgnih.gov This accessibility, combined with its interesting pharmacological profile, ensures that this compound will continue to be a valuable tool for researchers investigating the complexities of the serotonergic system and its role in regulating sleep and other physiological processes.
Structure
3D Structure of Parent
Properties
CAS No. |
74525-27-2 |
|---|---|
Molecular Formula |
C13H20ClNO3 |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15;/h7-8,15H,5-6H2,1-4H3;1H/t8-;/m0./s1 |
InChI Key |
QJOXYDTYRYWHII-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)O.Cl |
Canonical SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O.Cl |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies for Pellotine Hydrochloride
Botanical Sources within the Lophophora Genus and Related Cactaceae
Pellotine (B1218421) is primarily found within the small genus of cacti, Lophophora. nih.govacs.org The most well-known species in this genus is Lophophora williamsii, commonly referred to as peyote. nih.govacs.org While famous for its principal alkaloid, mescaline, L. williamsii also contains a significant amount of pellotine. wikipedia.org
However, the most abundant natural source of pellotine is Lophophora diffusa. magicactus.comwikipedia.org Unlike L. williamsii, L. diffusa contains pellotine as its major alkaloid, with only trace amounts of mescaline. wikipedia.orgunodc.org This chemical distinction is a key characteristic used to differentiate between the two species. magicactus.com
Other species within the genus, such as Lophophora fricii and Lophophora koehresii, are also known to contain pellotine. nih.govblogspot.com While research on these species is less extensive, they are recognized as part of the pellotine-containing group of cacti. The term "false peyote" is sometimes used to refer to L. diffusa and other related cacti that resemble L. williamsii but have a different alkaloid profile, with pellotine being predominant. researchgate.net
Distribution and Relative Abundance of Pellotine Hydrochloride in Plant Species
The concentration of pellotine varies significantly among different Lophophora species and even between different varieties of the same species.
In Lophophora diffusa, pellotine is the most dominant alkaloid, constituting a substantial portion of the total alkaloid content. magicactus.comwikipedia.org Research indicates that pellotine can account for as much as 65-88% of the total alkaloids in this species. magicactus.com In contrast, Lophophora williamsii contains a lower relative abundance of pellotine, where it is the second most abundant alkaloid after mescaline. wikipedia.orgnih.gov In L. williamsii, pellotine constitutes approximately 14-17% of the total alkaloid mixture. wikipedia.orgmagicactus.com
The following table summarizes the approximate pellotine content in different Lophophora species and varieties.
| Botanical Source | Common Name | Pellotine Content (% of total alkaloids) | Pellotine Content (mg/g of living plant) |
| Lophophora diffusa | False Peyote | 65 - 88% magicactus.com | High blogspot.com |
| Lophophora williamsii | Peyote | 14 - 17% magicactus.com | ~0.3 - 1.8 blogspot.comsacredcacti.com |
| Lophophora fricii | High blogspot.com | High blogspot.com | |
| Lophophora koehresii | High blogspot.com | - | |
| Lophophora williamsii var. caespitosa | - | ~0.3 sacredcacti.com | |
| Lophophora jourdaniana | - | Higher than other L. williamsii varieties blogspot.com |
Data is compiled from multiple sources and represents approximate values. Actual concentrations can vary based on growing conditions, plant age, and specific chemotype.
Contemporary Isolation and Purification Techniques for this compound from Natural Extracts
The isolation of pellotine from its natural cactus sources has historically been achieved through classic acid-base extraction methods. swgdrug.org These traditional techniques exploit the alkaline nature of the compound to separate it from other plant constituents. A general procedure involves pulverizing the dried cactus material and extracting the alkaloids with an acidified solvent, typically methanol (B129727) or ethanol. unodc.orgswgdrug.org The acidic extract, containing the alkaloids as salts, is then made alkaline, causing the free-base alkaloids to precipitate or become extractable with a nonpolar organic solvent like chloroform (B151607) or ether. swgdrug.orgumich.edu
Modern isolation and purification protocols have refined these methods, incorporating advanced chromatographic techniques to achieve higher purity. A typical contemporary laboratory-scale procedure for isolating this compound can be outlined as follows:
Extraction: The dried and powdered plant material (e.g., Lophophora diffusa) is subjected to extraction with methanol. unodc.org
Acid-Base Partitioning: The methanolic extract is concentrated, and an acid-base extraction is performed. The residue is dissolved in an acidic aqueous solution and washed with a nonpolar solvent like chloroform to remove fats and other neutral impurities. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with sodium carbonate) to a specific pH. swgdrug.org
Solvent Extraction: The basified aqueous solution is then extracted with an organic solvent such as chloroform to draw out the free-base pellotine. umich.edu
Chromatographic Separation: The crude pellotine extract is then subjected to chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) and preparative Thin-Layer Chromatography (TLC) are effective methods for separating pellotine from other closely related alkaloids. umich.eduresearchgate.net Silica gel is often used as the stationary phase, with a mobile phase consisting of a mixture of solvents like chloroform, methanol, and sometimes a small amount of ammonia (B1221849) to prevent tailing of the basic alkaloids. umich.edu
Crystallization of the Hydrochloride Salt: Once a purified pellotine fraction is obtained, it is dissolved in a suitable solvent like methanol. Dry hydrogen chloride (HCl) gas is then bubbled through the solution, or a solution of HCl in a solvent like ether is added. umich.edu This causes the pellotine to precipitate as its hydrochloride salt. The resulting crystals of this compound can be further purified by recrystallization from a solvent system such as methanol and ether to achieve a high degree of purity. nih.govacs.orgumich.edu
The selection of specific solvents, pH values, and chromatographic conditions can be optimized to maximize the yield and purity of the final this compound product.
Biosynthesis and Metabolic Pathways of Pellotine Hydrochloride
Proposed Biosynthetic Pathways from Amino Acid Precursors
The biosynthesis of pellotine (B1218421), like other related alkaloids in the Lophophora genus, originates from the aromatic amino acid L-tyrosine. nih.govegpat.com The proposed pathway begins with the conversion of tyrosine into key intermediates that form the backbone of the tetrahydroisoquinoline structure.
The initial steps are believed to involve:
Hydroxylation: Tyrosine is hydroxylated to form L-DOPA (3,4-dihydroxyphenylalanine).
Decarboxylation: L-DOPA undergoes decarboxylation, catalyzed by a tyrosine/DOPA decarboxylase, to yield dopamine. nih.gov Dopamine is a critical branch-point intermediate in the biosynthesis of both phenethylamine (B48288) and tetrahydroisoquinoline alkaloids within the plant. nih.govbohrium.com
From dopamine, the pathway to tetrahydroisoquinolines like pellotine involves a Pictet-Spengler condensation reaction. This key step involves the cyclization of an amine (like dopamine) with an aldehyde or a keto acid. The subsequent N-methylation, O-methylation, and hydroxylation steps, catalyzed by specific methyltransferases and hydroxylases, lead to the formation of the core pellotine structure. kemono.su
Identification and Characterization of Key Biosynthetic Enzymes and Gene Clusters
While the complete enzymatic pathway for pellotine has not been fully elucidated, transcriptomic studies of Lophophora williamsii have identified numerous candidate genes believed to be involved in alkaloid biosynthesis. nih.govnih.gov These studies provide a genetic blueprint for the enzymes responsible for converting amino acid precursors into complex alkaloids.
Key enzyme families identified include:
Tyrosine/DOPA Decarboxylases (TYDC): Genes encoding these enzymes have been confirmed in the L. williamsii transcriptome. nih.govnih.gov These enzymes are responsible for the crucial decarboxylation step that converts tyrosine or L-DOPA into their corresponding amines (tyramine and dopamine), which are the foundational building blocks for these alkaloids. nih.gov
Hydroxylases: A large number of genes encoding hydroxylases, likely belonging to the cytochrome P450 family, have been found. nih.govbohrium.com These enzymes are responsible for adding hydroxyl (-OH) groups to the aromatic ring, a critical step in forming intermediates like L-DOPA and in the subsequent modification of the alkaloid scaffold. bohrium.com
O-Methyltransferases (OMTs): Researchers have identified a significant number of genes encoding OMTs. nih.gov These enzymes play a vital role in the biosynthesis of pellotine by adding methyl groups to the hydroxyl substituents on the aromatic ring, which is characteristic of its chemical structure. nih.govbohrium.com
The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of the L. williamsii transcriptome has highlighted two primary biosynthetic routes relevant to its alkaloid production: the phenylpropanoid and the isoquinoline (B145761) biosynthesis pathways. nih.gov The latter is directly responsible for producing tetrahydroisoquinoline alkaloids such as pellotine. nih.gov
In Vitro and Pre-clinical In Vivo Metabolic Fate of Pellotine Hydrochloride
Studies on the metabolic fate of pellotine indicate that it is a relatively stable compound, particularly in human-derived systems. acs.orgnih.gov Research using human and mouse liver microsomes, as well as preclinical mouse models, has provided initial insights into its biotransformation. acs.orgnih.gov
In vitro investigations revealed that after a 4-hour incubation, virtually no metabolism of pellotine occurred in human liver microsomes. acs.orgnih.gov In contrast, moderate metabolism was observed in mouse liver microsomes, with approximately 65% of the parent compound remaining after the same period. acs.orgnih.gov The compound also demonstrated high stability in human plasma. acs.orgnih.gov In vivo studies in mice identified metabolites in both plasma and urine, confirming that the compound undergoes limited biotransformation. acs.orgnih.gov
| Metabolite | Metabolic Phase | Transformation | System Detected |
|---|---|---|---|
| 7-desmethylpellotine | Phase I | O-Demethylation | In Vitro (Mouse Liver Microsomes) |
| Pellotine-N-oxide | Phase I | N-Oxidation | In Vitro (Mouse Liver Microsomes), In Vivo (Mouse Plasma) |
| Pellotine-O-glucuronides | Phase II | Glucuronidation | In Vivo (Mouse) |
Phase I metabolism involves the introduction or exposure of functional groups on a parent compound through reactions like oxidation, reduction, or hydrolysis. longdom.orgfiveable.me For pellotine, Phase I metabolism appears to be a minor pathway. acs.orgnih.gov
In mouse liver microsomes, two Phase I metabolites have been identified:
7-desmethylpellotine: This metabolite is the result of O-demethylation, where a methyl group is removed from one of the methoxy (B1213986) substituents on the isoquinoline ring. acs.orgnih.gov
Pellotine-N-oxide: Formed through N-oxidation, this is the primary metabolite observed in mouse liver microsomes. acs.orgnih.gov It is also detected in vivo in mouse plasma. acs.orgnih.gov
Phase II metabolism involves the conjugation of a compound or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, to increase its water solubility and facilitate excretion. ijpcbs.compharmaguideline.com
In preclinical mouse models, pellotine was found to undergo Phase II conjugation. acs.orgnih.gov The identified metabolites were pellotine-O-glucuronides , indicating that a glucuronic acid moiety is attached to a hydroxyl group on the pellotine molecule. acs.orgnih.gov This pathway represents a key detoxification and elimination route for the compound in this model. acs.orgnih.gov
Comparative Analysis of Biosynthetic Routes for Related Lophophora Alkaloids
The alkaloids within the Lophophora genus are broadly divided into two distinct chemical classes, both originating from tyrosine: the phenethylamines and the tetrahydroisoquinolines. kemono.sunih.gov Pellotine is a tetrahydroisoquinoline, while the most well-known Lophophora alkaloid, mescaline, is a simple phenethylamine. kemono.su
The biosynthetic pathways for these two classes diverge after the formation of dopamine.
Phenethylamine Pathway (e.g., Mescaline): The route to mescaline proceeds from dopamine through a series of sequential O-methylation and hydroxylation steps, without any cyclization reaction. The core phenethylamine structure derived from tyrosine is maintained throughout the process. bohrium.com
Tetrahydroisoquinoline Pathway (e.g., Pellotine): The formation of pellotine and other THIQs requires an additional key step: a Pictet-Spengler condensation. This reaction involves the cyclization of the dopamine side chain with a carbonyl compound (an aldehyde or keto-acid), which forms the characteristic isoquinoline ring system. nih.gov Subsequent N-methylation and further modifications lead to the final pellotine structure. kemono.su
This fundamental difference in their biosynthetic routes—the presence or absence of the Pictet-Spengler cyclization—is responsible for the structural diversity of alkaloids observed in the Lophophora genus. While both pathways share the same initial amino acid precursor and enzymatic tools like methyltransferases and hydroxylases, the recruitment of an enzyme to catalyze ring formation directs intermediates toward the tetrahydroisoquinoline scaffold of pellotine.
Chemical Synthesis and Structural Modification of Pellotine Hydrochloride
Total Synthesis Approaches to Racemic Pellotine (B1218421) Hydrochloride
The total synthesis of racemic pellotine hydrochloride typically relies on established methods for constructing the tetrahydroisoquinoline core. Key reactions such as the Pictet-Spengler and Bobbitt reactions are central to these strategies.
A foundational approach to synthesizing the pellotine scaffold involves the Pictet-Spengler reaction , a process that forms the tetrahydroisoquinoline ring system by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions name-reaction.comwikipedia.orgjk-sci.com. For pellotine, this would involve a suitably substituted phenethylamine (B48288) reacting with an acetaldehyde (B116499) equivalent. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution to close the ring wikipedia.orgjk-sci.com.
A more recent and well-documented method for pellotine synthesis utilizes a modified Bobbitt reaction nih.govwikipedia.org. This approach has been refined over the years from original procedures published by Späth and Becke, and later improved by Takido et al. nih.gov. A modern gram-scale synthesis commenced with a modified two-step Bobbitt reaction starting from a commercially available ketone precursor nih.gov. The initial step is a reductive amination between the ketone and 2,2-dimethoxyethylamine, which quantitatively yields the corresponding benzylamine (B48309) intermediate. The subsequent ring closure is achieved under acidic conditions, leading to a benzylic alcohol derivative of the tetrahydroisoquinoline core nih.gov. The final steps involve N-methylation and reduction of the benzylic alcohol to yield racemic pellotine nih.gov.
The table below outlines the key stages of a modified Bobbitt reaction approach to racemic pellotine.
| Step | Reaction Type | Reactants | Key Intermediate/Product |
| 1 | Reductive Amination | Ketone precursor, 2,2-dimethoxyethylamine | Benzylamine intermediate |
| 2 | Cyclization (Acid-catalyzed) | Benzylamine intermediate | Benzylic alcohol tetrahydroisoquinoline |
| 3 | N-methylation | Benzylic alcohol tetrahydroisoquinoline, Formaldehyde (B43269) | N-methylated benzylic alcohol |
| 4 | Reduction | N-methylated benzylic alcohol, Triethylsilane/TFA | Racemic Pellotine |
This table summarizes a synthetic approach to racemic pellotine based on a modified Bobbitt reaction.
Enantioselective Synthesis Strategies for this compound
The development of enantioselective syntheses for alkaloids is a significant area of research, aiming to produce single enantiomers that may exhibit distinct pharmacological properties. However, the literature on specific enantioselective total syntheses of pellotine is notably sparse.
A major challenge in the stereocontrolled synthesis of pellotine is the compound's propensity to undergo rapid racemization. It has been reported that pellotine racemizes quickly in both acidic and basic media nih.gov. This chemical instability of the chiral center at C1 of the tetrahydroisoquinoline core means that even if an enantiomerically pure sample were obtained, it would readily convert into a 1:1 mixture of both enantiomers under various conditions. This inherent characteristic significantly diminishes the practical utility of a complex, multi-step enantioselective synthesis, likely explaining the focus in the literature on the preparation of the racemic form for pharmacological studies nih.gov.
While specific strategies for pellotine are not detailed, general methods for asymmetric tetrahydroisoquinoline synthesis could theoretically be applied. These include:
Chiral Auxiliaries: Employing a chiral auxiliary to direct the stereochemical outcome of the ring-forming reaction.
Catalytic Asymmetric Pictet-Spengler Reaction: Using chiral Brønsted acid catalysts to induce enantioselectivity in the key cyclization step researchgate.net.
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a dihydroisoquinoline intermediate to set the stereocenter.
Despite these established methodologies in alkaloid synthesis, the issue of the final product's stereochemical instability remains a significant barrier to the development of enantioselective routes for pellotine.
Development of Novel Synthetic Routes for Enhanced Yield and Efficiency
In earlier syntheses, the reduction of the benzylic alcohol intermediate was accomplished through palladium-catalyzed hydrogenation. While effective, this method suffered from extremely long reaction times, often requiring several days to proceed to completion nih.gov. To overcome this inefficiency, a newer approach was implemented using a reduction with triethylsilane in the presence of trifluoroacetic acid (TFA). This modification resulted in a significant acceleration of the reaction, reducing the required time to less than 24 hours nih.gov. This optimization was instrumental in facilitating the synthesis of pellotine on a gram scale, a necessity for in-depth biological evaluation nih.gov.
The development of more efficient synthetic routes is a continuous goal in medicinal chemistry nih.gov. For pellotine, future enhancements could involve:
Flow Chemistry: Implementing continuous flow processes to improve reaction control, safety, and scalability.
Novel Catalysts: Exploring new catalytic systems for the key cyclization and reduction steps to further reduce reaction times and improve yields.
Tandem Reactions: Designing reaction cascades where multiple synthetic steps are performed in a single pot, reducing the need for intermediate purification and minimizing waste researchgate.netnih.gov.
Such advancements are crucial for the cost-effective production of pellotine and its analogs for further pharmacological investigation.
Structure-Activity Relationship (SAR) Studies through this compound Derivatives
Understanding the structure-activity relationship (SAR) is essential for elucidating the molecular basis of a compound's pharmacological effect and for designing new analogs with improved properties mdpi.comnih.gov. For pellotine, SAR studies have been implicitly explored through the synthesis and characterization of its metabolites and related derivatives nih.govnih.gov. These studies provide initial insights into how modifications at different positions on the pellotine scaffold affect its biological profile.
Key modifications and their implications are summarized below:
| Position of Modification | Derivative | Implication for Activity |
| Nitrogen (N2) | Pellotine-N-oxide | A primary Phase I metabolite. N-oxidation is a common metabolic pathway that often alters or reduces receptor binding and activity. |
| Nitrogen (N2) | N-desmethylpellotine (Anhalonidine) | A potential metabolite, synthesized as a reference. Removal of the N-methyl group would likely alter its pharmacological profile, potentially affecting its potency or selectivity for serotonin (B10506) receptors. |
| Phenolic Ring (C7) | 7-desmethylpellotine | A Phase I metabolite identified in mouse liver microsomes. Modification of the methoxy (B1213986) groups on the aromatic ring can impact receptor affinity and metabolic stability. |
| Phenolic Ring (C8) | Pellotine-O-glucuronide | A Phase II metabolite. The addition of a large, polar glucuronide group is a detoxification pathway that drastically increases water solubility and facilitates excretion, thereby terminating the drug's action. |
This table outlines key pellotine derivatives and the general impact of the structural modifications on biological activity.
These findings suggest that the specific arrangement of the two methoxy groups, the free hydroxyl group at C8, and the N-methyl group are important for pellotine's characteristic activity. Any modification at these sites, whether through metabolic degradation or targeted synthesis, is likely to alter its interaction with biological targets nih.govnih.gov.
Methodologies for Targeted Structural Modifications and Analog Generation
The generation of pellotine analogs and derivatives is essential for SAR studies and for use as analytical standards to identify metabolites nih.gov. The synthesis of these compounds relies on standard organic chemistry transformations targeting specific functional groups on the pellotine scaffold.
N-Oxidation: The synthesis of pellotine-N-oxide , a primary metabolite, can be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This reaction selectively targets the lone pair of electrons on the tertiary amine.
O-Demethylation: The preparation of demethylated analogs like 7-desmethylpellotine or 6-desmethylpellotine typically involves ether cleavage reagents. Boron tribromide (BBr₃) is a powerful and widely used reagent for the selective cleavage of aryl methyl ethers.
N-Demethylation: The synthesis of N-desmethylpellotine (anhalonidine) requires the removal of the methyl group from the tertiary amine. This can be accomplished through methods such as the Von Braun reaction or by using chloroformate reagents followed by hydrolysis. Conversely, the synthesis of pellotine from its precursor anhalonidine (B98746) involves N-methylation, which can be achieved using formaldehyde followed by a reducing agent (Eschweiler-Clarke reaction) or with a methylating agent like methyl iodide nih.gov.
O-Glucuronidation: The synthesis of O-glucuronide derivatives is more complex. While attempts to synthesize the 8-O-glucuronide of pellotine were reported to be unsuccessful, such syntheses generally involve the coupling of a protected glucuronic acid donor with the hydroxyl group of the target molecule, followed by deprotection nih.govacs.org.
These methodologies allow for the targeted modification of the pellotine structure, enabling the systematic exploration of its SAR and the confirmation of metabolic pathways.
Advanced Analytical Characterization of Pellotine Hydrochloride
Chromatographic Separation Techniques for Pellotine (B1218421) Hydrochloride and its Metabolites
Chromatography is fundamental to the isolation and quantification of pellotine hydrochloride. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Due to its precision and reliability, it is frequently used in quality control settings for pharmaceutical substances. Research applications have demonstrated the use of HPLC to confirm the purity of synthesized this compound, ensuring it exceeds 95% before its use in pharmacological studies. acs.org This level of purity is critical for accurate in vitro and in vivo evaluations. The technique separates the parent compound from any precursors, side-products, or degradation products, providing quantitative data on its integrity.
Table 1: HPLC Purity Analysis Parameters for this compound This table is interactive and can be sorted by clicking on the headers.
| Parameter | Specification | Purpose |
|---|---|---|
| Purity Threshold | >95% | Ensures sample integrity for pharmacological testing. |
| Technique | Reverse-Phase HPLC | Standard method for polar to semi-polar compounds. |
| Detection | UV Absorbance | Common, non-destructive detection method. |
| Application | Quality Control | Verification of compound purity post-synthesis. |
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile and thermally stable compounds. While less common in recent literature specifically for this compound compared to HPLC, GC provides excellent separation for complex mixtures of alkaloids. The National Institute of Standards and Technology (NIST) database includes retention data for pellotine, indicating its suitability for GC analysis. nih.gov The retention index is a key parameter for compound identification in GC.
Table 2: Gas Chromatography Retention Indices for Pellotine
| Stationary Phase | Kovats Retention Index (I) |
|---|---|
| Methyl Silicone | 1800 |
| Methyl Silicone | 1825 |
Data sourced from NIST Standard Reference Database 69. nih.gov
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the preliminary analysis of Lophophora alkaloids, including pellotine. It is often used in conjunction with GC-MS for the initial screening of extracts. nih.govresearchgate.net While detailed studies focusing solely on the TLC parameters for pure this compound are not extensively documented, its application in separating peyote alkaloids confirms its utility in the qualitative analysis of this class of compounds. nih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high-resolution separation of UPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for analyzing pellotine and its metabolites in biological fluids. In preclinical studies, LC-MS has been employed to analyze urine samples from mice dosed with pellotine. acs.org This analysis revealed that a significant portion of the compound, approximately 43.4 ± 7.0%, is excreted in its unchanged form. acs.org The method is sensitive enough to also detect and quantify the major metabolites present in the same samples, providing crucial data for pharmacokinetic assessments. acs.org
Spectroscopic Methods for Structural Elucidation of this compound
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the identity and structure of this compound. acs.org Spectra are recorded on high-field instruments (e.g., 400 MHz or 600 MHz for ¹H NMR) to ensure high resolution and accurate signal assignment. acs.org The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) provide a complete picture of the proton and carbon environments within the molecule, confirming the tetrahydroisoquinoline core and the specific substitution pattern.
Table 3: ¹H and ¹³C NMR Spectral Data for Pellotine This table is interactive and can be sorted by clicking on the headers.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | 4.41 (q, J = 6.8 Hz) | 58.0 |
| 2-CH₃ | 2.87 (s) | 41.6 |
| 3 | 3.29 (ddd, J = 12.8, 8.7, 4.4 Hz) | 48.0 |
| 4 | 2.84 – 2.76 (m) | 20.8 |
| 5 | 6.55 (s) | 108.3 |
| 6-OCH₃ | 3.86 (s) | 56.1 |
| 7-OCH₃ | 3.83 (s) | 60.6 |
| 8a | N/A | 123.6 |
| 1-CH₃ | 1.48 (d, J = 6.8 Hz) | 17.5 |
Note: NMR data is typically acquired for the free base. Spectra recorded in CDCl₃. Data derived from related research.
Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and identifying its metabolites. Advanced MS techniques provide a high degree of selectivity and are used to study the in vivo fate of the compound. acs.org
Desorption Electrospray Ionization–Mass Spectrometry Imaging (DESI-MSI) is a label-free technique that has been used to visualize the distribution of pellotine and its metabolites within an entire organism, confirming its ability to reach the central nervous system. acs.org
Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. In these experiments, the parent pellotine molecule is fragmented, and a specific fragment ion (e.g., m/z 181.1) is monitored. acs.org This method confirms the identity and distribution of the compound with very high confidence. MS analysis has been instrumental in identifying key phase I metabolites in mouse liver microsomes. acs.orgacs.org
Table 4: Identified Metabolites of Pellotine via Mass Spectrometry
| Metabolite | Type | Method of Identification |
|---|---|---|
| 7-Desmethylpellotine | Phase I | Mass Spectrometric (MS) Data |
| Pellotine-N-oxide | Phase I | Mass Spectrometric (MS) Data |
| Pellotine-O-glucuronide | Phase II | Mass Spectrometric (MS) Data |
Metabolites identified in mouse studies. acs.orgacs.org
Infrared (IR) Spectroscopy and Other Spectroscopic Characterization Methods
The unequivocal identification and structural elucidation of this compound rely on a suite of advanced spectroscopic techniques. Infrared (IR) spectroscopy provides critical information regarding the functional groups present in the molecule, while other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular framework and connectivity.
Infrared (IR) Spectroscopy
Key expected vibrational modes for this compound include:
O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. This broadening is a result of intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl, methylene, and methine groups will likely be observed in the 2850-2960 cm⁻¹ range.
N-H⁺ Stretching: As a hydrochloride salt, the tertiary amine is protonated. The N-H⁺ stretching vibration of the resulting quaternary ammonium (B1175870) salt is expected to produce a broad band in the 2400-2700 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to give rise to several sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The stretching vibrations of the methoxy (B1213986) (O-CH₃) and phenolic (Ar-OH) groups are anticipated to produce strong absorption bands in the 1000-1300 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond in the tetrahydroisoquinoline ring is expected to appear in the 1020-1250 cm⁻¹ range.
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.
| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode |
| 3600-3200 | Phenolic O-H | Stretching (Broad) |
| 3100-3000 | Aromatic C-H | Stretching |
| 2960-2850 | Aliphatic C-H | Stretching |
| 2700-2400 | N-H⁺ (quaternary amine salt) | Stretching (Broad) |
| 1600-1450 | Aromatic C=C | Stretching |
| 1300-1000 | C-O (methoxy and phenol) | Stretching |
| 1250-1020 | C-N | Stretching |
Other Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of pellotine provides distinct signals for each of the non-equivalent protons in the molecule. Key chemical shifts (δ) are observed for the aromatic proton, the methoxy groups, the N-methyl and C-methyl groups, and the protons of the tetrahydroisoquinoline ring system.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of pellotine reveals the chemical environment of each carbon atom. Specific resonances are observed for the aromatic carbons, the methoxy carbons, the N-methyl and C-methyl carbons, and the carbons of the tetrahydroisoquinoline core. A study has reported the following ¹³C NMR chemical shifts for pellotine in Chloroform-d: δ: 153.0, 151.1, 137.1, 122.4, 120.5, 103.4, 102.7, 60.8, 58.5, 56.0, 54.7, 54.4, 48.6, 22.5 ppm nih.gov.
The following interactive table summarizes key ¹³C NMR chemical shift data for pellotine.
| Chemical Shift (δ) in ppm | Assignment |
| 153.0, 151.1, 137.1, 122.4, 120.5, 103.4, 102.7 | Aromatic and Phenolic Carbons |
| 60.8, 56.0 | Methoxy (O-CH₃) Carbons |
| 58.5, 54.7, 54.4, 48.6 | Tetrahydroisoquinoline Ring Carbons |
| 22.5 | Methyl (C-CH₃) Carbon |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
In the analysis of pellotine, mass spectrometry can confirm the molecular weight of the free base (C₁₃H₁₉NO₃) to be 237.29 g/mol . The hydrochloride salt will have a molecular weight of 273.75 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation of the pellotine molecule. A notable fragment observed in MS/MS analysis of pellotine has a mass-to-charge ratio (m/z) of 181.1 nih.gov. This fragment provides valuable information for the structural confirmation of the compound.
Pharmacological Investigations of Pellotine Hydrochloride: Receptor and Molecular Interactions
In Vitro Receptor Binding Affinity and Selectivity Profiling
Initial pharmacological evaluations of pellotine (B1218421) were conducted through a comprehensive screening across a broad panel of 120 receptors and transporters. nih.gov In these radioligand displacement assays, a 10 μM concentration of pellotine was utilized to identify significant interactions. nih.gov The results of this broad screening guided more specific investigations into its affinity for particular receptor families.
Serotonergic Receptor Interactions (e.g., 5-HT1D, 5-HT6, 5-HT7)
Pellotine demonstrates a notable selectivity for the serotonergic system. rti.orgnih.gov Subsequent binding affinity studies focused on specific serotonin (B10506) (5-HT) receptors, revealing that pellotine binds with mid-nanomolar affinities to the 5-HT1D, 5-HT6, and 5-HT7 receptors. nih.govnih.govmedchemexpress.com The determined inhibition constant (Ki) values were 117 nM for 5-HT1D, 170 nM for 5-HT6, and 394 nM for 5-HT7. nih.govrti.orgnih.gov In the initial broad panel screen, a 10 μM concentration of pellotine resulted in over 90% inhibition of radioligand binding at these three receptors. nih.govacs.org Lower binding affinities were also observed for the 5-HT1B, 5-HT1E, and 5-HT2B receptors. nih.gov
Adrenergic Receptor Interactions (e.g., α1B, α2A, α2B, α2C)
The screening assays also indicated interactions with the adrenergic system. At a concentration of 10 μM, pellotine displaced over 50% of the radioligand at α1B, α2A, α2B, and α2C adrenergic receptors, suggesting a moderate affinity for these subtypes. nih.govacs.org
Muscarinic Receptor Interactions (e.g., M4)
Interaction with the muscarinic acetylcholine (B1216132) receptor system was also identified. Specifically, the screening showed that pellotine at 10 μM caused over 50% displacement of radioligand binding at the M4 muscarinic receptor subtype. nih.govacs.org
Table 1: In Vitro Receptor Binding Affinity of Pellotine Hydrochloride
| Receptor | Binding Affinity (Ki) in nM | % Inhibition at 10 µM |
|---|---|---|
| 5-HT1D | 117 nih.govrti.orgnih.govmedchemexpress.com | >90% nih.govacs.org |
| 5-HT6 | 170 nih.govrti.orgnih.govmedchemexpress.com | >90% nih.govacs.org |
| 5-HT7 | 394 nih.govrti.orgnih.gov | >90% nih.govacs.org |
| α1B-Adrenergic | Not Determined | >50% nih.govacs.org |
| α2A-Adrenergic | Not Determined | >50% nih.govacs.org |
| α2B-Adrenergic | Not Determined | >50% nih.govacs.org |
| α2C-Adrenergic | Not Determined | >50% nih.govacs.org |
| M4 Muscarinic | Not Determined | >50% nih.govacs.org |
Screening Against Other Receptor and Transporter Panels
The comprehensive screening profile of pellotine revealed its selectivity. Negligible effects were observed on radioligand binding to several receptors commonly associated with sleep regulation, including orexin, melatonin, histamine, and adenosine (B11128) receptors. acs.org Furthermore, functional characterization at various other targets, including a selection of nicotinic acetylcholine, GABAA, and TAAR1 receptors, showed no significant activity at concentrations up to 30 μM. acs.org
Functional Characterization at Specific Receptors
Following the identification of binding affinities, functional assays were performed to determine the nature of pellotine's activity at specific receptors, particularly within the serotonergic system.
Agonistic and Partial Agonistic Activity (e.g., at 5-HT6)
Functional studies have characterized pellotine as a partial agonist at the 5-HT6 serotonin receptor. nih.gov In a cyclic AMP (cAMP) assay, pellotine demonstrated an EC50 value of 94.3 nM and a maximal efficacy (Emax) of 32.3% relative to serotonin. nih.gov Agonistic activity at the 5-HT6 receptor was also confirmed in a β-arrestin-2 recruitment assay, although the efficacy was low, preventing a reliable determination of the EC50 value in that specific test. nih.gov
Table 2: Functional Activity of this compound at the 5-HT6 Receptor
| Assay | Activity Type | Potency (EC50) in nM | Efficacy (Emax) |
|---|---|---|---|
| cAMP Assay | Partial Agonist nih.gov | 94.3 nih.gov | 32.3% (relative to 5-HT) nih.gov |
| β-arrestin-2 Assay | Agonist nih.gov | Not Reliably Determined nih.gov | Not Reliably Determined nih.gov |
Inverse Agonistic Activity (e.g., at 5-HT7)
Recent pharmacological studies have identified pellotine as a potent inverse agonist at the serotonin 5-HT7 receptor. medchemexpress.comnih.gov Inverse agonists are compounds that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist. Many G-protein coupled receptors, including the 5-HT7 receptor, exhibit a degree of constitutive, agonist-independent activity. Inverse agonists reduce this basal level of receptor activation.
In functional assays, this compound demonstrated significant inverse agonism at the human 5-HT7 receptor, exhibiting an EC₅₀ value of 291 nM. medchemexpress.com The efficacy of this interaction was notable, with a maximal response (Eₘₐₓ) of -98.6%, indicating a nearly complete suppression of the receptor's constitutive activity. nih.gov This potent inverse agonistic profile at the 5-HT7 receptor is a key component of its pharmacological signature and is believed to be a primary mechanism behind its sedative effects. nih.gov
| Compound | Receptor Target | Pharmacological Activity | EC₅₀ (nM) | Eₘₐₓ (%) |
|---|---|---|---|---|
| Pellotine | Human 5-HT7 | Inverse Agonist | 291 | -98.6 |
Modulation of Intracellular Signaling Pathways (e.g., cAMP)
In addition to its effects on the cAMP pathway, pellotine has been shown to modulate other intracellular signaling molecules. In ex vivo experiments using pontine brain slices from mammals, pellotine was observed to induce changes in intracellular calcium (Ca²⁺) levels within nuclei of the reticular activating system, a region critical for regulating wakefulness and sleep. nih.govacs.org This finding suggests that pellotine's mechanism of action may involve the modulation of multiple intracellular signaling cascades beyond cAMP reduction.
Enzyme Modulation and Inhibition Studies
The potential for tetrahydroisoquinoline alkaloids to interact with monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters, has been a subject of study. Research has shown that some non-phenolic tetrahydroisoquinolines act as moderate inhibitors of monoamine oxidase A (MAO-A). nih.gov However, pellotine belongs to the class of phenolic tetrahydroisoquinolines. nih.gov To date, specific studies detailing the direct inhibitory activity of this compound against either MAO-A or MAO-B are not available in the published scientific literature. Therefore, while related compounds in the broader tetrahydroisoquinoline family exhibit MAO-A inhibition, this activity has not been specifically characterized for pellotine itself.
Pellotine has undergone broad screening to assess its interaction with a wide range of molecular targets. As part of a comprehensive pharmacological profile, it was evaluated against a panel of 33 different enzymes. nih.gov The results of this screening indicated that pellotine had negligible effects on many of the common enzymatic targets that are typically involved in the regulation of sleep. nih.gov While the complete dataset from this broad panel screening is not detailed in primary reports, the lack of significant interaction with these key enzymes suggests a degree of selectivity in pellotine's pharmacological actions, pointing primarily towards its effects on specific neurotransmitter receptors like the 5-HT7 receptor.
Comparative Pharmacological Profiling with Other Tetrahydroisoquinoline Alkaloids and Related Compounds
The pharmacological effects of pellotine are best understood when compared with other alkaloids found within the Lophophora genus, which can be divided into distinct chemical classes with differing activities. nih.gov
Phenolic Tetrahydroisoquinolines (THIQs): This class includes pellotine and the closely related compound anhalonidine (B98746). Both are characterized by their hypnotic and sedative properties in humans. nih.govacs.org Pellotine is reported to produce these effects with a relatively short duration of action. nih.gov
Non-Phenolic Tetrahydroisoquinolines (THIQs): Lophophorine (B1675078) is a representative of this class. In stark contrast to the sedative effects of phenolic THIQs, lophophorine has been reported to be a convulsant in animal models. nih.gov Furthermore, this class of compounds has been associated with moderate inhibitory activity against MAO-A. nih.gov
β-Phenethylamines: The most famous compound in this class is mescaline. Unlike the tetrahydroisoquinolines, mescaline's primary pharmacological effect is potent hallucinogenic activity, mediated through agonist actions at the 5-HT2A receptor. researchgate.net
| Compound | Chemical Class | Primary Pharmacological Effect |
|---|---|---|
| Pellotine | Phenolic THIQ | Sedative/Hypnotic nih.gov |
| Anhalonidine | Phenolic THIQ | Sedative/Hypnotic nih.gov |
| Lophophorine | Non-phenolic THIQ | Convulsant nih.gov |
| Mescaline | β-Phenethylamine | Hallucinogenic researchgate.net |
Mechanistic Insights and Research Applications of Pellotine Hydrochloride
Investigation of Cellular Mechanisms of Action in Pre-clinical Models
Recent pre-clinical research suggests that the hypnotic effects of pellotine (B1218421) hydrochloride are not due to its metabolites but to the compound itself. nih.govku.dk Studies show that pellotine is metabolically stable, undergoing minimal degradation in human liver microsomes and moderate metabolism in mouse liver microsomes. nih.gov In mice, the primary metabolites identified are 7-desmethylpellotine and pellotine-N-oxide. nih.gov Crucially, imaging studies have demonstrated that pellotine readily crosses the blood-brain barrier and enters the central nervous system (CNS) in rodents. nih.govrti.org
The mechanism of action appears to be primarily mediated through the modulation of serotonergic receptors. nih.govku.dk Pellotine has been shown to induce activity in native mammalian cells within the pontine brainstem circuit, a region critically involved in the regulation of sleep and wakefulness. This activity suggests that pellotine may alter calcium-dependent cellular processes. Further evidence of its CNS activity includes the observation of c-Fos protein staining in the medial preoptic area of the hypothalamus in animals treated with pellotine.
Pellotine Hydrochloride as a Pharmacological Probe in Neurobiology Research
This compound's value as a pharmacological probe stems from its high selectivity for specific subtypes of serotonin (B10506) (5-HT) receptors. nih.gov Radioligand displacement assays have revealed that pellotine binds with high affinity to 5-HT1D, 5-HT6, and 5-HT7 receptors in the nanomolar range. nih.govrti.org It shows negligible effects on other common targets for sleep regulation, such as orexin, melatonin, histamine, and adenosine (B11128) receptors. acs.org
Functional characterization has further defined its activity: it acts as a partial agonist at the 5-HT6 receptor and a potent inverse agonist at the 5-HT7 receptor. nih.govrti.org This distinct pharmacological profile makes this compound a useful tool for researchers to investigate the specific roles of these serotonergic receptor subtypes in neuronal signaling and behavior. It did not show significant activity at nicotinic acetylcholine (B1216132) or GABAA receptors at concentrations up to 30 μM. nih.gov
| Receptor | Binding Affinity (Ki in nM) | Functional Activity | Efficacy (Emax) | Potency (EC50 in nM) |
|---|---|---|---|---|
| 5-HT1D | 117 | Not Determined | Not Determined | Not Determined |
| 5-HT6 | 170 | Partial Agonist | 32% | 94 |
| 5-HT7 | 394 | Inverse Agonist | -98.6% | 291 |
Modulatory Effects on Neuronal Excitability and Neurotransmitter Release in In Vitro Systems
The action of this compound at the 5-HT7 receptor is particularly relevant to its effects on neuronal excitability. As a potent inverse agonist at this receptor, pellotine can influence cellular activity. nih.gov The 5-HT7 receptor has been implicated in the modulation of GABAergic neurons. nih.gov Specifically, inverse agonism at 5-HT7 receptors located on GABAergic interneurons could lead to disinhibition, resulting in downstream changes in postsynaptic neuronal activity.
Studies have shown that pellotine can elicit both increases and decreases in intracellular calcium in different cell populations within the brainstem. nih.gov This suggests a complex modulatory role that could be cell-type dependent. While direct studies on pellotine's effect on specific neurotransmitter release are limited, its interaction with the serotonergic system, which is known to broadly regulate the release of other neurotransmitters, implies an indirect modulatory effect. The regulation of sleep-wake cycles involves a complex interplay between numerous neurotransmitter systems, including GABA, acetylcholine, dopamine, and norepinephrine, all of which can be influenced by serotonergic activity. nih.gov
Influence on Locomotor Activity and Sleep-Wake Cycle Regulation in Pre-clinical Models
In vivo studies in mice have demonstrated clear, dose-dependent effects of this compound on behavior. nih.gov The compound significantly decreases locomotor activity, with the peak effect observed within the first hour after administration. acs.org
Pellotine's impact on the sleep-wake cycle is complex. It promotes sleep fragmentation by increasing the number of non-rapid eye movement (NREM) and wake bouts while decreasing their average duration. acs.org A significant finding is its strong suppression of REM sleep. researchgate.netacs.org These findings align with the known involvement of both the 5-HT6 and 5-HT7 receptors in the regulation of sleep-wake cycles. acs.org
Potential as a Lead Compound for Novel Chemical Biology Research
A lead compound is a chemical compound that has pharmacological or biological activity and serves as the starting point for drug discovery and development. technologynetworks.com this compound fits this description due to its demonstrated hypnotic properties and unique mechanism of action. researchgate.netnih.gov Its history as a short-acting hypnotic that was previously brought to market suggests a foundation for its potential therapeutic utility. nih.gov
The renewed interest in pellotine is driven by the need for hypnotics with novel mechanisms of action, particularly those that are short-acting and non-reinforcing. nih.gov Its selectivity for the serotonergic system, specifically its dual action as a 5-HT6 agonist and 5-HT7 inverse agonist, presents a unique pharmacological profile that is distinct from currently available sleep aids. nih.gov This makes this compound a valuable lead compound for chemical biology research aimed at developing new classes of drugs for sleep-wake disorders.
Future Directions and Research Challenges for Pellotine Hydrochloride
Comprehensive Elucidation of Remaining Biosynthetic Pathway Gaps and Enzymes
While the general biosynthetic pathways for tetrahydroisoquinoline alkaloids in Lophophora species were first investigated in the 1970s, a complete enzymatic map for pellotine (B1218421) biosynthesis remains to be fully elucidated nih.govnih.govacs.org. Early studies laid the groundwork by identifying key precursors and intermediates nih.govnih.gov. However, the specific enzymes catalyzing each step of the pathway have not all been identified and characterized.
Recent advancements in the study of a related Lophophora alkaloid, mescaline, have demonstrated the power of modern techniques to fill these knowledge gaps. A 2023 study successfully used a transcriptomics and homology-guided gene discovery strategy to identify a near-complete biosynthetic pathway for mescaline qut.edu.auresearchgate.netnih.gov. This research identified a cytochrome P450, a tyrosine/DOPA decarboxylase, and several O-methyltransferases involved in mescaline synthesis qut.edu.auresearchgate.netnih.gov. Notably, a broad substrate N-methyltransferase was also identified, which is suggested to have a potential role in the initial steps of tetrahydroisoquinoline alkaloid biosynthesis, including that of pellotine qut.edu.aunih.gov.
Future research should apply similar transcriptomic and proteomic approaches to Lophophora diffusa, the primary source of pellotine, to identify the specific enzymes responsible for its unique chemical structure acs.orgcactusconservation.orgwikipedia.org. Key areas of investigation include the identification of the specific O-methyltransferases and the enzyme responsible for the cyclization of the isoquinoline (B145761) ring. A thorough understanding of the biosynthetic pathway will not only be of fundamental scientific interest but could also pave the way for biotechnological production of pellotine, mitigating the need to harvest vulnerable plant species.
Development of Highly Stereoselective and Efficient Synthetic Routes for Specific Enantiomers
The development of synthetic routes to pellotine has been a long-standing area of chemical research acs.org. However, a significant challenge in the synthesis of pellotine is its propensity for rapid racemization, making the isolation and study of individual enantiomers difficult. Current synthetic methods often yield a racemic mixture of pellotine nih.govmdpi.com.
The stereochemistry of a molecule is crucial for its pharmacological activity, as different enantiomers can have distinct binding affinities for their biological targets and different metabolic fates. Therefore, the development of highly stereoselective and efficient synthetic routes for producing specific enantiomers of pellotine is a critical area for future research.
Challenges in this area include the need for novel catalytic systems and synthetic strategies that can control the stereochemistry at the C1 position of the tetrahydroisoquinoline core. Furthermore, methods to prevent racemization of the final product will be essential for its pharmacological evaluation. Success in this area would allow for a more precise understanding of the structure-activity relationship of pellotine and its interaction with its biological targets.
Exploration of Novel Receptor Targets and Uncharted Signaling Pathways
Recent pharmacological studies have made significant strides in identifying the primary molecular targets of pellotine. A comprehensive 2023 study evaluated the binding of pellotine across a wide range of receptors and transporters, revealing a selective affinity for the serotonergic system nih.gov. Specifically, pellotine was found to bind with high affinity to the serotonin (B10506) receptors 5-HT1D, 5-HT6, and 5-HT7 nih.gov. Functional assays further characterized pellotine as an agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor nih.gov.
While these findings provide a strong foundation for understanding the mechanism of action of pellotine, the complexity of serotonin receptor signaling suggests that there may be uncharted signaling pathways to explore. Serotonin receptors are known to couple to a variety of intracellular signaling cascades, and the specific downstream effects of pellotine binding to its target receptors are not yet fully understood nih.gov.
Future research should focus on delineating the precise signaling pathways activated or inhibited by pellotine at its identified 5-HT receptors. This could involve investigating its effects on second messenger systems, protein kinase activation, and gene expression. Furthermore, given the broad screening already conducted, the exploration of novel, non-obvious receptor targets, potentially through unbiased chemical proteomics approaches, could reveal additional mechanisms contributing to its pharmacological profile.
Advanced Mechanistic Investigations at the Cellular and Subcellular Levels
Understanding the action of pellotine hydrochloride at the cellular and subcellular level is crucial for a complete picture of its pharmacological effects. It has been demonstrated that pellotine can cross the blood-brain barrier and enter the central nervous system nih.gov. In vivo metabolism studies have identified 7-desmethylpellotine and pellotine-N-oxide as phase I metabolites in mice nih.govnih.gov.
Future research should move beyond these initial findings to investigate the specific cellular responses to pellotine. For instance, studies on neuronal cell cultures could examine how pellotine modulates neuronal excitability, neurotransmitter release, and synaptic plasticity. The interaction of pellotine with its target 5-HT receptors can be studied in more detail, including receptor internalization and desensitization dynamics mdpi.commdpi.com.
At the subcellular level, investigating the localization of pellotine within different cellular compartments could provide insights into its mechanism of action. Advanced imaging techniques could be employed to visualize the distribution of pellotine and its interaction with its target receptors in real-time.
Integration of Omics Technologies (e.g., transcriptomics, proteomics) in this compound Research
The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding the effects of this compound. As successfully demonstrated in the elucidation of the mescaline biosynthetic pathway, transcriptomics of Lophophora species can identify the genes and enzymes involved in alkaloid production nih.govresearchgate.netnih.gov.
In the context of this compound research, transcriptomics and proteomics can be used to:
Identify Biosynthetic Genes: As mentioned in section 8.1, sequencing the transcriptome of Lophophora diffusa would be a direct route to identifying the remaining uncharacterized enzymes in the pellotine biosynthetic pathway nih.govresearchgate.net.
Uncover Mechanisms of Action: By analyzing changes in gene and protein expression in cells or tissues treated with pellotine, researchers can identify the broader cellular pathways affected by the compound. This can provide a more holistic view of its pharmacological effects beyond its direct receptor targets nih.govnih.gov.
Identify Biomarkers of Exposure and Effect: Metabolomic studies of biofluids from animals treated with pellotine could identify unique metabolic signatures that could serve as biomarkers for its exposure and pharmacological activity.
The integration of these omics datasets can provide a comprehensive and unbiased view of the biological impact of this compound, leading to new hypotheses about its mechanism of action and potential therapeutic applications.
Challenges and Opportunities in Natural Product Sourcing and Sustainability for Research Purposes
A significant challenge in the research of this compound is the sustainable sourcing of its natural plant material. Pellotine is a major alkaloid in Lophophora diffusa, a cactus species with a very limited native range in Mexico cactusconservation.orgwikipedia.orgbotanicohub.com. This species is listed as "Vulnerable" by the IUCN due to threats from illegal collection and habitat loss cactusconservation.orgwikipedia.org. The related species, Lophophora williamsii, which also contains pellotine, is similarly threatened by over-harvesting cactusconservation.orgresearchgate.net.
These conservation concerns present both challenges and opportunities for researchers:
Challenges: The limited and protected status of Lophophora species makes the collection of plant material for research purposes difficult and ethically complex. Researchers must navigate a complex legal and ethical landscape to obtain source material.
Opportunities: The sustainability challenge provides a strong impetus for the development of alternative sources of pellotine. This includes:
Total Synthesis: As discussed in section 8.2, the development of efficient synthetic routes would eliminate the need for plant extraction.
Biotechnological Production: A complete understanding of the biosynthetic pathway could enable the production of pellotine in microbial or plant-based expression systems, offering a sustainable and scalable source.
Sustainable Cultivation: Research into the cultivation of Lophophora species could provide a sustainable source of plant material while also contributing to the conservation of these species cactusconservation.org.
Alternative Extraction Methods: The development of more efficient and sustainable methods for extracting alkaloids from plant material could reduce the amount of biomass required for research rsc.orgmdpi.com.
Q & A
Q. What analytical methods are recommended for identifying and quantifying pellotine hydrochloride in plant extracts or biological samples?
this compound can be analyzed using high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors. Gas chromatography-mass spectrometry (GC-MS) is also viable for volatile derivatives. Method validation should include linearity, limit of detection (LOD), and recovery rates using certified reference standards (e.g., Cayman Chemical’s Item No. 39843) . For plant extracts, consider matrix effects and use internal standards like deuterated analogs to improve accuracy .
Q. How is this compound synthesized, and what are its key structural features?
this compound (C₁₃H₁₉NO₃·HCl) is a tetrahydroisoquinoline alkaloid with two methyl groups and methoxy substituents. A classic synthesis involves Pictet-Spengler cyclization of dopamine derivatives with formaldehyde, followed by methylation and resolution of racemic mixtures. Takido et al. (1970) demonstrated a stereoselective route using rac-anhalonidine intermediates, with chiral chromatography or crystallization for enantiomeric purity .
Q. Which plant species are primary natural sources of this compound?
Pellotine is found in Lophophora diffusa, L. fricii (false peyotes), and trace amounts in L. williamsii (true peyote). Variations in alkaloid profiles across species necessitate species-specific validation via DNA barcoding or chemical fingerprinting to avoid misidentification .
Advanced Research Questions
Q. How should researchers design experiments to study pellotine’s neuropharmacological effects (e.g., REM sleep modulation)?
In vivo studies in mice require dose-response assays (e.g., 5–50 mg/kg, intraperitoneal) with controls for circadian rhythm. Locomotor activity can be quantified via open-field tests, while polysomnography monitors REM sleep phases. Include positive controls (e.g., benzodiazepines for sedation) and validate results with neurotransmitter profiling (e.g., HPLC for serotonin/metabolites) . For translational relevance, cross-validate findings in zebrafish or primate models .
Q. What methodological challenges arise when reconciling contradictory data on pellotine’s potency across historical studies?
Early studies (pre-1950s) often used non-standardized plant extracts or lacked purity controls, leading to variability. Modern researchers should:
Q. How can in silico modeling improve understanding of pellotine’s interaction with CNS targets?
Molecular docking (e.g., AutoDock Vina) can predict binding affinities for serotonin (5-HT₂A) or dopamine receptors. Pair this with molecular dynamics simulations to assess stability of ligand-receptor complexes. Validate predictions with in vitro receptor-binding assays (e.g., radioligand displacement) and functional cAMP assays .
Q. What statistical approaches are optimal for analyzing pellotine’s dose-dependent effects on behavior?
Use multivariate analysis (MANOVA) to account for correlated outcomes (e.g., locomotion, sleep duration). For non-linear dose-response relationships, apply mixed-effects models or Bayesian hierarchical frameworks. Open-source tools like R/Brms or Python/Stan enable robust uncertainty quantification .
Methodological Best Practices
- Analytical Validation : Cross-validate GC-MS/HPLC results with nuclear magnetic resonance (NMR) for structural confirmation. Report retention times, ion ratios, and spectral matches to reference libraries .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and obtain institutional ethics approval. Document protocols in public repositories (e.g., Protocols.io ) .
- Data Transparency : Share raw chromatograms, sleep-stage annotations, and statistical code via repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
